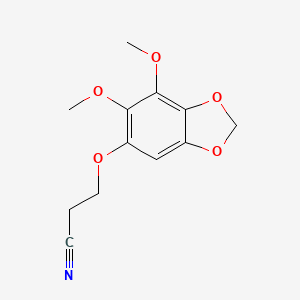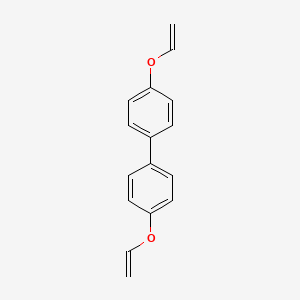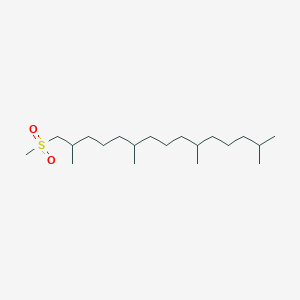![molecular formula C18H28O8 B14345486 [2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate CAS No. 94253-99-3](/img/structure/B14345486.png)
[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate: is an organic compound that belongs to the class of esters It is characterized by a cyclohexane ring substituted with three acetyloxymethyl groups and an ethanoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate typically involves the esterification of [2,4,5-Tris(hydroxymethyl)cyclohexyl]methanol with ethanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxyl groups to ester groups.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxymethyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The acetyloxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its ester groups can be hydrolyzed to release active compounds in a controlled manner.
Medicine: In medicine, this compound has potential applications in drug delivery systems. The ester groups can be designed to release therapeutic agents in response to specific biological triggers.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its multiple functional groups allow for cross-linking, leading to materials with enhanced mechanical properties.
Mécanisme D'action
The mechanism of action of [2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate involves the hydrolysis of its ester groups to release acetic acid and the corresponding alcohol. This hydrolysis can be catalyzed by enzymes such as esterases in biological systems. The released acetic acid can participate in various metabolic pathways, while the alcohol can interact with cellular targets.
Comparaison Avec Des Composés Similaires
[2,4,5-Tris(hydroxymethyl)cyclohexyl]methanol: This compound is a precursor in the synthesis of [2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate.
[2,4,5-Tris(methoxymethyl)cyclohexyl]methyl ethanoate: Similar in structure but with methoxymethyl groups instead of acetyloxymethyl groups.
Uniqueness: The uniqueness of this compound lies in its multiple acetyloxymethyl groups, which provide multiple sites for functionalization. This makes it a versatile compound for various applications in synthesis, research, and industry.
Propriétés
Numéro CAS |
94253-99-3 |
|---|---|
Formule moléculaire |
C18H28O8 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
[2,4,5-tris(acetyloxymethyl)cyclohexyl]methyl acetate |
InChI |
InChI=1S/C18H28O8/c1-11(19)23-7-15-5-17(9-25-13(3)21)18(10-26-14(4)22)6-16(15)8-24-12(2)20/h15-18H,5-10H2,1-4H3 |
Clé InChI |
GCCOZZKHVAOYJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1CC(C(CC1COC(=O)C)COC(=O)C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


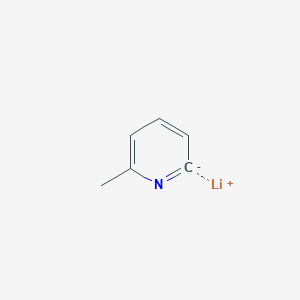
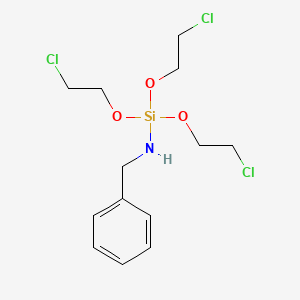
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)
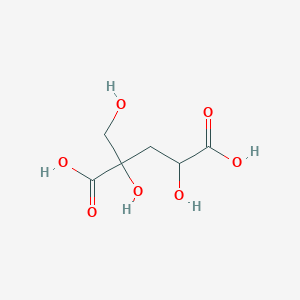

![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)
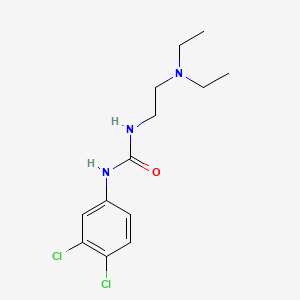

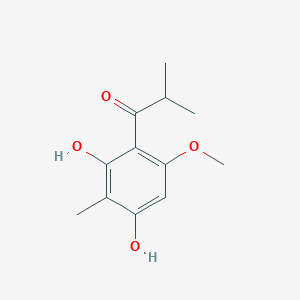
![2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane](/img/structure/B14345475.png)
